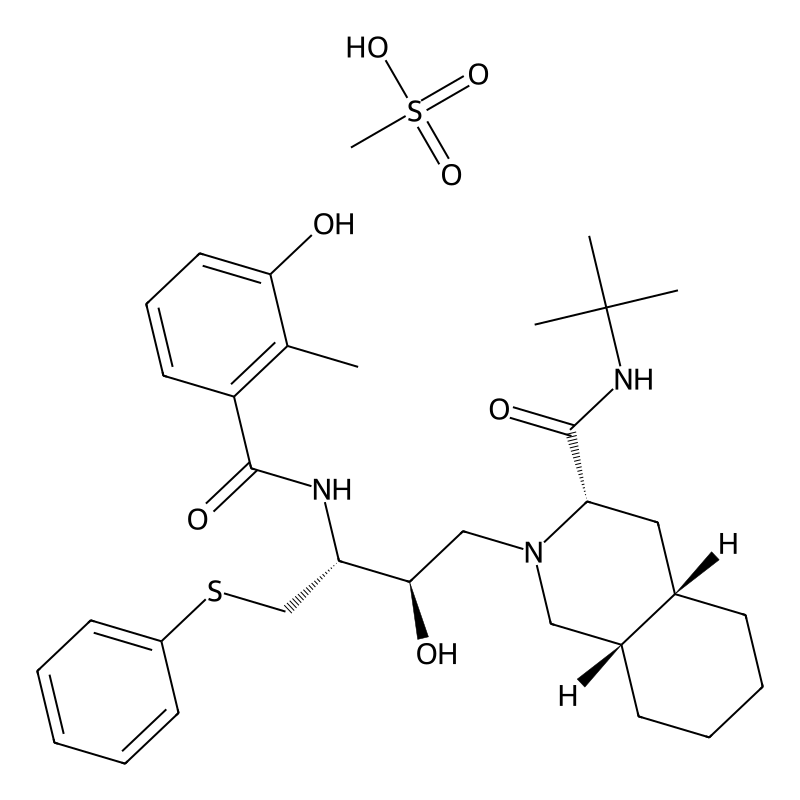

Nelfinavir Mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400

Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil.

Synonyms

Canonical SMILES

Isomeric SMILES

Nelfinavir Mesylate is the methanesulfonate salt form of Nelfinavir, a potent, non-peptidic inhibitor of the HIV-1 protease (Kᵢ = 2 nM) used in antiviral research.[1][2][3][4] As a member of the protease inhibitor class, it prevents the cleavage of viral polyproteins, resulting in immature, non-infectious virions.[5] The selection of the mesylate salt form is a critical procurement consideration, as it is designed to overcome the poor aqueous solubility inherent to the nelfinavir free base, directly influencing its utility in aqueous experimental systems and its potential for oral bioavailability.[6][7][8]

References

- [1] Kaldor, S. W., et al. Viracept (Nelfinavir Mesylate, AG1343): A Potent, Orally Bioavailable Inhibitor of HIV-1 Protease. Journal of Medicinal Chemistry, 40(24), 3979–3985 (1997).

- [2] PubChem Compound Summary for CID 64142, Nelfinavir Mesylate.

- [3] Bardsley-Elliot, A., & Plosker, G. L. Nelfinavir: an update on its use in HIV infection. Drugs, 59(3), 581–620 (2000).

- [4] VIRACEPT® (nelfinavir mesylate) TABLETS and ORAL POWDER, FDA.

- [5] Patel, J., et al. Enhancement of Aqueous Solubility and Oral Bioavailability of Nelfinavir by Complexation with β- Cyclodextrin. Tropical Journal of Pharmaceutical Research, 14(10), 1753-1759 (2015).

- [8] Nelfinavir Wikipedia Page.

Substituting Nelfinavir Mesylate with its free base form (Nelfinavir, CAS 159989-64-7) is inadvisable for applications requiring aqueous dissolution or consistent oral bioavailability. The free base is practically insoluble in water, which severely limits its handling in aqueous buffers for in vitro assays and complicates the development of oral formulations.[9] The mesylate salt form was specifically developed to address this limitation, offering slight solubility in water at acidic pH and significantly improved dissolution characteristics.[10][11] This enhanced dissolution is a primary driver for achieving meaningful oral absorption and bioavailability, a critical factor that is compromised when using the poorly soluble free base.[6][12] Therefore, for reasons of experimental reproducibility, formulation feasibility, and biological relevance, the two forms are not functionally interchangeable.

References

- [1] PubChem Compound Summary for CID 64143, Nelfinavir.

- [2] VIRACEPT® (nelfinavir mesylate) TABLETS and ORAL POWDER, DailyMed.

- [3] Kaldor, S. W., et al. Viracept (Nelfinavir Mesylate, AG1343): A Potent, Orally Bioavailable Inhibitor of HIV-1 Protease. Journal of Medicinal Chemistry, 40(24), 3979–3985 (1997).

- [4] Ghate, V. M., et al. Lipid Architectonics for Superior Oral Bioavailability of Nelfinavir Mesylate: Comparative in vitro and in vivo Assessment. AAPS PharmSciTech, 19(8), 3639–3650 (2018).

- [5] Huisman, M., et al. The application of accelerator mass spectrometry to absolute bioavailability studies in humans: simultaneous administration of an intravenous microdose of 14C-nelfinavir mesylate solution and oral nelfinavir to healthy volunteers. Drug Metabolism and Disposition, 33(10), 1449-1454 (2005).

- [6] Zhang, K. E. (Inventor). (2002). Pharmaceutical dosage form of amorphous nelfinavir mesylate. Google Patents.

Superior Aqueous Solubility and Dissolution Rate vs. Nelfinavir Free Base

The primary procurement driver for selecting the mesylate salt is its improved handling in aqueous media. Nelfinavir free base is described as 'practically insoluble' in water.[9] In contrast, Nelfinavir Mesylate is 'slightly soluble in water at pH ≤4'.[10] While still limited, this enhanced solubility is critical for dissolution. One study demonstrated that plain Nelfinavir Mesylate achieved only 40% drug release after 90 minutes in a dissolution test, whereas formulated complexes of the mesylate salt achieved 75-98% release within just 5 minutes, a rate unattainable with the free base.[8]

| Evidence Dimension | In vitro dissolution |

| Target Compound Data | 75-98% release in 5 minutes (as formulated complex) |

| Comparator Or Baseline | Nelfinavir Free Base: 'Practically insoluble', leading to extremely poor dissolution. Plain Nelfinavir Mesylate: 40% release in 90 minutes. |

| Quantified Difference | Dramatically increased dissolution rate, enabling near-complete release in minutes versus partial release over hours. |

| Conditions | In vitro dissolution studies (USP type 2 apparatus).[8] |

For any research involving aqueous buffers (e.g., cell culture, enzyme assays) or development of oral dosage forms, the mesylate's superior dissolution is non-negotiable for achieving effective concentration and bioavailability.

Demonstrated Oral Bioavailability Dependent on the Mesylate Form

The enhanced physicochemical properties of the mesylate salt translate directly to in vivo performance. Preclinical studies using the mesylate salt demonstrated significant oral bioavailability across multiple species, including rats (43% in fed state), dogs (47%), and cynomolgus monkeys (26%).[12] The long plasma half-life observed was attributed to slow dissolution and absorption, underscoring that even with the improved mesylate form, dissolution is the rate-limiting step.[12] Using the practically insoluble free base would be expected to yield significantly lower and more erratic absorption, making the mesylate salt the only viable starting material for oral administration studies aiming for clinically relevant exposure.

| Evidence Dimension | Oral Bioavailability (%) |

| Target Compound Data | 47% (Dog), 43% (Fed Rat), 26% (Cynomolgus Monkey) |

| Comparator Or Baseline | Nelfinavir Free Base (Implied): Expected to be significantly lower due to being 'practically insoluble' in water. |

| Quantified Difference | The mesylate salt enables substantial oral bioavailability (26-47%), whereas the free base's properties make such levels unachievable. |

| Conditions | In vivo pharmacokinetic studies in various animal models (fed state for rats).[12] |

For preclinical and clinical research where oral administration is the intended route, procuring the mesylate salt is essential for achieving systemic exposure comparable to established data.

Unique Resistance Profile Compared to Other HIV Protease Inhibitors

In the context of antiviral research, Nelfinavir demonstrates a distinct resistance pathway compared to other common protease inhibitors like Indinavir or Ritonavir. Virologic failure is primarily associated with the D30N mutation in the viral protease.[13] Importantly, viral isolates with high-level resistance to Nelfinavir often remain susceptible to other protease inhibitors such as Indinavir, Saquinavir, and Ritonavir.[13] This lack of broad cross-resistance is a key differentiator. While Ritonavir and Indinavir resistance is often linked to mutations at residue 82, this is not observed with Nelfinavir, which may be due to its unique binding interactions within the enzyme's active site.[13]

| Evidence Dimension | Primary Resistance Mutation |

| Target Compound Data | D30N |

| Comparator Or Baseline | Indinavir / Ritonavir: Primarily mutations at residue 82. |

| Quantified Difference | Different primary amino acid substitution site for resistance development. |

| Conditions | Genotypic and phenotypic analysis of HIV-1 variants from patients treated with nelfinavir.[13] |

For researchers studying antiviral resistance mechanisms or developing combination therapies, Nelfinavir provides a tool with a unique resistance profile, allowing for experiments that would not be possible with other PIs that share common resistance pathways.

Development of Oral Formulations for Preclinical Bioavailability Studies

Based on its established record of achieving significant oral bioavailability in multiple animal models, Nelfinavir Mesylate is the correct choice for developing and testing novel oral drug delivery systems (e.g., lipid-based particulates, cyclodextrin complexes) aimed at enhancing absorption of poorly soluble compounds.[6][8][12]

In Vitro Antiviral Assays Requiring Aqueous Buffer Systems

The mesylate salt's enhanced aqueous solubility and dissolution rate relative to the free base make it suitable for use in cell-based or enzymatic assays where maintaining the compound in solution within aqueous buffers is critical for obtaining accurate and reproducible IC₅₀ or Kᵢ values.[8][10]

Studies of Antiviral Resistance and Combination Therapy

Given its unique D30N resistance pathway and lack of broad cross-resistance with other protease inhibitors, Nelfinavir Mesylate is a valuable tool for investigating mechanisms of HIV resistance or for use in combination studies to identify synergistic or additive effects with other antivirals.[13]

References

- [1] Kaldor, S. W., et al. Viracept (Nelfinavir Mesylate, AG1343): A Potent, Orally Bioavailable Inhibitor of HIV-1 Protease. Journal of Medicinal Chemistry, 40(24), 3979–3985 (1997).

- [2] Ghate, V. M., et al. Lipid Architectonics for Superior Oral Bioavailability of Nelfinavir Mesylate: Comparative in vitro and in vivo Assessment. AAPS PharmSciTech, 19(8), 3639–3650 (2018).

- [3] Patel, J., et al. Enhancement of Aqueous Solubility and Oral Bioavailability of Nelfinavir by Complexation with β- Cyclodextrin. Tropical Journal of Pharmaceutical Research, 14(10), 1753-1759 (2015).

- [4] Patick, A. K., et al. Genotypic and Phenotypic Characterization of Human Immunodeficiency Virus Type 1 Variants Isolated from Patients Treated with the Protease Inhibitor Nelfinavir. Antimicrobial Agents and Chemotherapy, 42(10), 2637–2644 (1998).

- [5] VIRACEPT® (nelfinavir mesylate) TABLETS and ORAL POWDER, DailyMed.

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drug Classes

Therapeutic Uses

HIV protease inhibitors are associated with HIV protease inhibitor-related lipodystrophy syndrome. Researchers hypothesized that liposarcomas would be similarly susceptible to the apoptotic effects of an HIV protease inhibitor, nelfinavir. We conducted a phase I trial of nelfinavir for liposarcomas. There was no limit to prior chemotherapy. The starting dose was 1,250 mg twice daily (Level 1). Doses were escalated in cohorts of three to a maximally evaluated dose of 4,250 mg (Level 5). One cycle was 28 days. Steady-state pharmacokinetics (PKs) for nelfinavir and its primary active metabolite, M8, were determined at Levels 4 (3,000 mg) and 5. Twenty subjects (13 males) were enrolled. Median (range) age was 64 years (37-81). One subject at Level 1 experienced reversible, grade 3 pancreatitis after 1 week and was replaced. No other dose-limiting toxicities were observed. Median (range) number of cycles was 3 (0.6-13.5). Overall best responses observed were 1 partial response, 1 minor response, 4 stable disease, and 13 progressive disease. Mean peak plasma levels and AUCs for nelfinavir were higher at Level 4 (7.3 mg/L; 60.9 mg/L X hr) than 5 (6.3 mg/L; 37.7 mg/L X hr). The mean ratio of M8: nelfinavir AUCs for both levels was approximately 1:3. PKs demonstrate auto-induction of nelfinavir clearance at the doses studied, although the mechanism remains unclear. Peak plasma concentrations were within range where anticancer activity was demonstrated in vitro. M8 metabolite is present at approximately 1/3 the level of nelfinavir and may also contribute to the anticancer activity observed.

Nelfinavir is indicated in the treatment of HIV infection when antiretroviral therapy is warranted. /Included in US product labeling/

A phase I/II dose-ranging open-label 28-day monotherapy study of the safety, pharmacokinetics, and antiviral activity of nelfinavir mesylate (Viracept), an inhibitor of human immunodeficiency virus (HIV)-1 protease, was done in 65 HIV-1-infected subjects. After 28 days, 54 responding subjects entered an open-label extension that allowed for the addition of nucleoside inhibitors of reverse transcriptase and dose escalation to maintain durability. The drug was well-tolerated and demonstrated robust antiviral activity, with demonstrable superiority of the 750 mg and 1000 mg three times daily regimens. Thirty subjects who continued to receive therapy at 12 months attained a persistent 1.6 log10 reduction in HIV RNA, accompanied by a mean increase in CD4 cells of 180-200/cu mm. Studies of viral genotype and phenotype after virus rebound revealed that the initial active site mutation allowing for nelfinavir resistance is mediated by a unique amino acid substitution in the HIV-1 protease D30N, which does not confer in vitro phenotypic cross-resistance to the currently available protease inhibitors.

For more Therapeutic Uses (Complete) data for NELFINAVIR MESYLATE (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

While the complete mechanism(s) of antiviral activity of nelfinavir has not been fully elucidated, nelfinavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor.

Nelfinavir inhibits protease by reversibly binding to the active site, preventing polypeptide processing and subsequent viral maturation. Viral particles produced in the presence of nelfinavir are immature and noninfectious.

Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of nelfinavir does not depend on intracellular conversion to an active metabolite. Nelfinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors. Results of in vitro studies indicate that the antiretroviral effects of nelfinavir and nucleoside antiretroviral agents may be additive (didanosine or stavudine) or synergistic (lamivudine, zalcitabine, zidovudine). In vitro studies evaluating the antiretroviral effects of nelfinavir used with other HIV protease inhibitors (amprenavir, indinavir, ritonavir, saquinavir) has resulted in variable results ranging from antagonism to synergism.

Nelfinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, nelfinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Nelfinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Nelfinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus.

Other CAS

Absorption Distribution and Excretion

Nelfinavir is greater than 98% bound to plasma proteins, mostly to albumin and alpha1-acid glycoprotein. It is present in the CSF at less than 1% of plasma concentrations, at least in part due to its extensive binding to plasma protein but perhaps also due to the P-glycoprotein at the blood-brain barrier.

Nelfinavir and its metabolites are eliminated primarily in feces, with less than 2% of the drug being excreted in the urine. Moderate or severe liver disease may prolong the half-life and increase plasma concentrations of the parent drug while lowering plasma concentrations of M8 /(a major hydroxy-t-butylamide metabolite)/.

Nelfinavir absorption is very sensitive to food effects; a moderate fat meal increases the AUC 2 to 3 fold, and higher concentrations are achieved with high fat meals.

For more Absorption, Distribution and Excretion (Complete) data for NELFINAVIR MESYLATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Drug Warnings

Rash has been reported in 13% of adults receiving nelfinavir in the recommended dosage in phase II/III clinical studies. Allergic reaction, dermatitis, folliculitis, fungal dermatitis, maculopapular rash, pruritus, sweating, and urticaria have occurred in less than 2% of adults receiving nelfinavir in clinical studies. Hypersensitivity reactions, including bronchospasm, moderate to severe rash, fever, and edema, possibly related to nelfinavir have been reported during postmarketing surveillance.

In phase II/III clinical studies, asthenia occurred in 1% of adults receiving the usual dosage of nelfinavir in conjunction with 2 nucleoside reverse transcriptase inhibitors. Anxiety, depression, dizziness, emotional lability, headache (including migraine headache), hyperkinesia, insomnia,malaise, paresthesia, seizures, sleep disorders, somnolence, and suicidal ideation have been reported in less than 2% of adults receiving nelfinavir in clinical studies.

Substantial increases in serum concentrations of AST (SGOT) or ALT (SGPT) (increase from normal baseline values to 5.1-10 times the usual normal value or increase from baseline values of 1.25-2.5 times the normal value to more than 10 times the usual normal value) occurred in up to 3% of adults receiving nelfinavir in clinical studies. Hepatitis, increases in serum alkaline phosphate concentrations, increases in Gamma-glutamyltransferase (GGT, GGTP) concentrations, or abnormal liver function test results have been reported in less than 2% of adults receiving nelfinavir in clinical studies.

For more Drug Warnings (Complete) data for NELFINAVIR MESYLATE (19 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Interactions

Competition for the cytochrome p450 enzyme CYP3A by nelfinavir may inhibit the metabolism of these medications /amiodarone, astemizole, cisapride, ergot derivatives, midazolam, quinidine, terfenadine, triazolam/ and create the potential for serious and/or life threatening cardiac arrhythmias or prolonged sedation; concurrent use is not recommended.

Concurrent use /with lamivudine/ causes a 10% increase in the AUC of lamivudine.

Concurrent administration /of oral contraceptives such as: ethinyl estradiol or norethindrone/ with nelfinavir causes a decrease in the plasma concentrations of these medications; alternate or additional contraceptive measures should be used.

For more Interactions (Complete) data for NELFINAVIR MESYLATE (10 total), please visit the HSDB record page.

Dates

2: Sanchez CG, Molinski SV, Gongora R, et al. The Antiretroviral Agent Nelfinavir Mesylate: A Potential Therapy for Systemic Sclerosis. Arthritis Rheumatol. 2018;70(1):115‐126. doi:10.1002/art.40326

3: Pai VB, Nahata MC. Nelfinavir mesylate: a protease inhibitor. Ann Pharmacother. 1999;33(3):325‐339. doi:10.1345/aph.18089

4: Kamboj S, Sethi S, Rana V. A spray dried Nelfinavir Mesylate particles for enhanced oral bioavailability: Systematic formulation optimization and in-vivo performance. Colloids Surf B Biointerfaces. 2019;176:288‐299. doi:10.1016/j.colsurfb.2019.01.006

5: Belubbi T, Shevade S, Dhawan V, et al. Lipid Architectonics for Superior Oral Bioavailability of Nelfinavir Mesylate: Comparative in vitro and in vivo Assessment. AAPS PharmSciTech. 2018;19(8):3584‐3598. doi:10.1208/s12249-018-1156-3

6: Musarrat F, Chouljenko V, Dahal A, et al. The anti-HIV Drug Nelfinavir Mesylate (Viracept) is a Potent Inhibitor of Cell Fusion Caused by the SARS-CoV-2 Spike (S) Glycoprotein Warranting further Evaluation as an Antiviral against COVID-19 infections [published online ahead of print, 2020 May 6]. J Med Virol. 2020;10.1002/jmv.25985. doi:10.1002/jmv.25985

7: Singh P, Mehrotra R, Bakhshi AK. Stress degradation studies of nelfinavir mesylate by Fourier transform infrared spectroscopy. J Pharm Biomed Anal. 2010;53(3):287‐294. doi:10.1016/j.jpba.2010.03.030

8: Pozniak A, Müller L, Salgo M, Jones JK, Larson P, Tweats D. Elevated ethyl methanesulfonate (EMS) in nelfinavir mesylate (Viracept, Roche): overview. AIDS Res Ther. 2009;6:18. Published 2009 Aug 6. doi:10.1186/1742-6405-6-18

9: Moretton MA, Taira C, Flor S, et al. Novel nelfinavir mesylate loaded d-α-tocopheryl polyethylene glycol 1000 succinate micelles for enhanced pediatric anti HIV therapy: In vitro characterization and in vivo evaluation. Colloids Surf B Biointerfaces. 2014;123:302‐310. doi:10.1016/j.colsurfb.2014.09.031

10: Kaldor SW, Kalish VJ, Davies JF 2nd, et al. Viracept (nelfinavir mesylate, AG1343): a potent, orally bioavailable inhibitor of HIV-1 protease. J Med Chem. 1997;40(24):3979‐3985. doi:10.1021/jm9704098